![molecular formula C30H25NO4S B2553771 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone CAS No. 1114852-56-0](/img/structure/B2553771.png)

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as 4-(benzyloxy)phenylmethanone . It has a molecular weight of 288.34 . The compound is solid in form .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

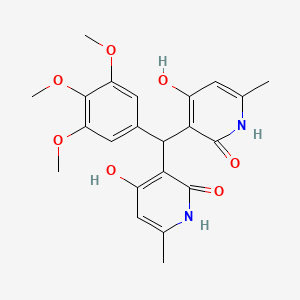

Molecular Structure Analysis

The molecular structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical reactions . Substitutions at the benzyloxy position can be either SN1 or SN2 .

Physical And Chemical Properties Analysis

The compound is solid in form and has a molecular weight of 288.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.

Scientific Research Applications

EGFR-TK Inhibition and Anticancer Activity

- EGFR (Epidermal Growth Factor Receptor) is a tyrosine kinase that plays a crucial role in cancer development due to its involvement in cellular processes like migration, angiogenesis, differentiation, and proliferation .

- Compound 10c , a derivative of our compound of interest, exhibited potent anticancer activity against various cancer cell lines (HCT116, HepG-2, and MCF7) with an IC50 range of 1.82 to 5.55 μM. Importantly, it was safe towards normal cells (WI-38) compared to the reference drug doxorubicin .

- Compounds 5a and 10b showed promising EGFR-TK inhibition, with IC50 values of 0.09 and 0.16 μM, respectively, compared to the standard drug gefitinib .

- Compound 5a also displayed good activity against HER3 and HER4, other members of the EGFR family, with IC50 values of 0.18 and 0.37 μM, respectively .

- Molecular docking studies supported the biological results, and both compounds exhibited favorable drug-likeness properties .

Dihydropyrimidinone Derivatives for Autoimmune Diseases

- 4-(4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives show promise for treating Th17-mediated autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis .

Other Applications

- Bis(4-benzyloxyphenoxy)phenyl phosphine oxide : Synthesized using 4-(benzyloxy)phenol, this compound has applications in materials science and catalysis .

- Hetaryl-azophenol dyes : Prepared via heterocyclic amines in nitrosyl sulfuric acid using 4-(benzyloxy)phenol, these dyes find use in various fields, including textiles and imaging .

properties

IUPAC Name |

(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4S/c1-21-12-17-26(22(2)18-21)30(32)29-19-31(27-10-6-7-11-28(27)36(29,33)34)24-13-15-25(16-14-24)35-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJBZDITSLLEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)